

Technical Guide: Physicochemical Characterization of Antifungal Agent 106 (AFA-106)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 106*

Cat. No.: *B15543621*

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Introduction

Antifungal Agent 106 (AFA-106) is a novel synthetic compound belonging to the azole class of antifungal agents. Its primary mechanism of action involves the inhibition of lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to altered cell membrane permeability, impaired fungal growth, and eventual cell death. This document provides a comprehensive overview of the physicochemical properties of AFA-106, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.

Physicochemical Properties

The physicochemical properties of AFA-106 have been determined through a series of standardized analytical methods. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Property	Value
Molecular Formula	C ₂₂ H ₂₃ F ₂ N ₅ O ₃
Molecular Weight	459.45 g/mol
Appearance	White to off-white crystalline powder
Melting Point	178-181 °C
Solubility	
Water	< 0.1 mg/mL
DMSO	> 50 mg/mL
Ethanol	15.2 mg/mL
pKa	6.8 (basic)
LogP (Octanol-Water)	3.2
Purity (HPLC)	> 99.5%
UV-Vis λ _{max}	282 nm (in Ethanol)

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize AFA-106 are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection Wavelength: 282 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A 1 mg/mL stock solution of AFA-106 was prepared in acetonitrile and diluted to 100 µg/mL with the mobile phase.
- Data Analysis: Purity was determined by calculating the peak area of AFA-106 as a percentage of the total peak area.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

- Instrumentation: TA Instruments DSC 25.
- Sample Preparation: 3-5 mg of AFA-106 was accurately weighed into an aluminum pan and hermetically sealed.
- Heating Rate: 10 °C/min.
- Temperature Range: 25 °C to 250 °C.
- Atmosphere: Nitrogen purge at 50 mL/min.
- Data Analysis: The melting point was determined as the onset temperature of the melting endotherm.

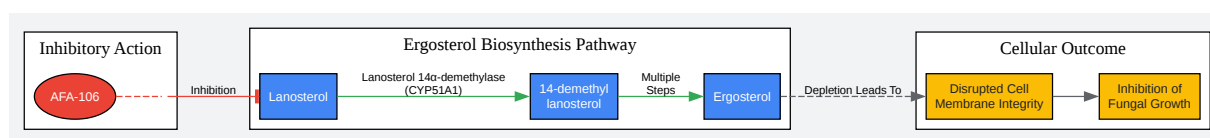
UV-Vis Spectroscopy for Determination of λ_{max}

- Instrumentation: Shimadzu UV-1800 Spectrophotometer.
- Solvent: Absolute Ethanol.
- Sample Preparation: A 10 µg/mL solution of AFA-106 was prepared in absolute ethanol.
- Scan Range: 200-400 nm.

- Data Analysis: The wavelength corresponding to the maximum absorbance (λ_{max}) was recorded.

Mechanism of Action and Signaling Pathway

AFA-106 targets the fungal enzyme lanosterol 14 α -demethylase, which is essential for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.

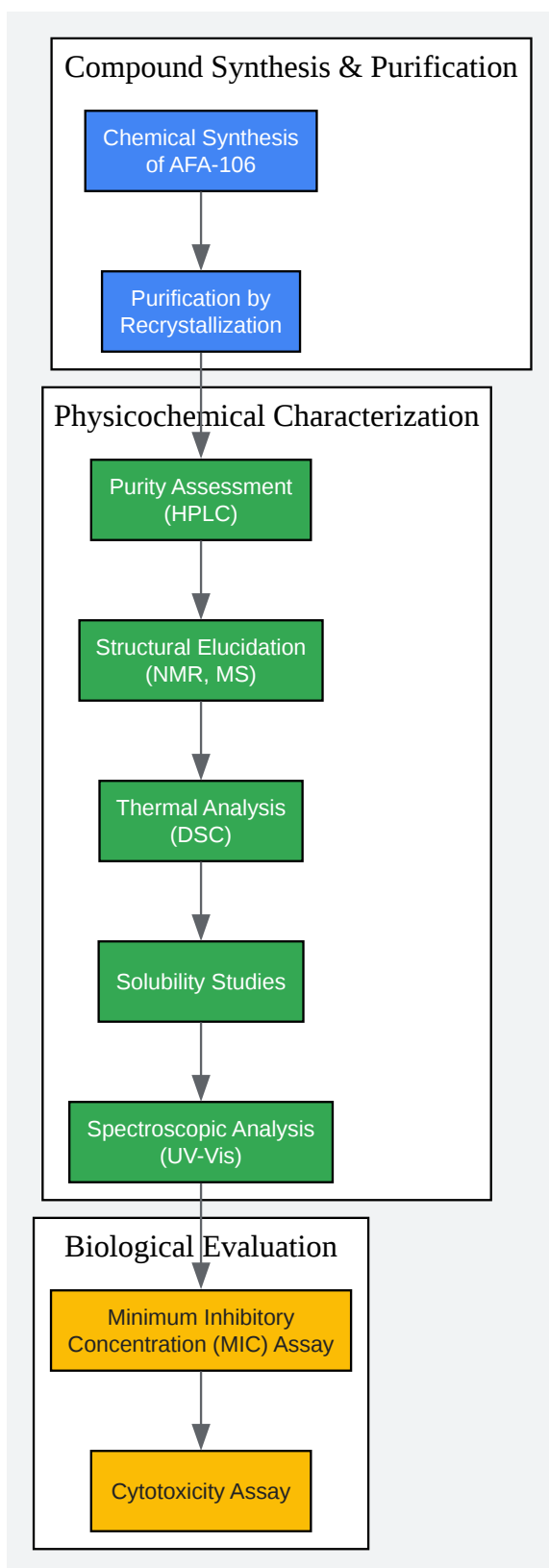


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Caption: Proposed mechanism of action of AFA-106.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the physicochemical characterization of a novel antifungal agent like AFA-106.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com